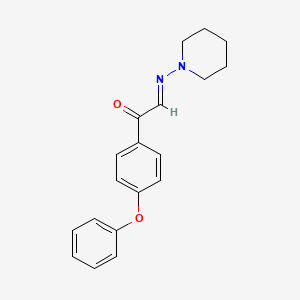
2-(4-Methoxy-6-oxopyran-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxy-6-oxopyran-2-yl)acetic acid is an organic compound characterized by a methoxy group attached to a pyran ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-6-oxopyran-2-yl)acetic acid typically involves the reaction of 4-methoxy-2-oxopyran-6-ylacetic acid with various reagents under controlled conditions. One common method involves the use of acid anhydrides, such as acetic anhydride, to produce tetra-acetic acid lactone methyl ether, which can be further converted into the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-6-oxopyran-2-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acid anhydrides, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as tetra-acetic acid lactone methyl ether and its hydroxy derivatives .
Scientific Research Applications
2-(4-Methoxy-6-oxopyran-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It may be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-6-oxopyran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate certain cellular processes through its chemical structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Methoxy-6-oxopyran-2-yl)acetic acid include:
- 4-Methoxy-2-oxopyran-6-ylacetic acid
- Tetra-acetic acid lactone methyl ether
- 6-Acetyl-4-hydroxy-2-pyrone
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for various research and industrial purposes .
Properties
CAS No. |
18068-85-4 |
|---|---|
Molecular Formula |
C8H8O5 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
2-(4-methoxy-6-oxopyran-2-yl)acetic acid |
InChI |
InChI=1S/C8H8O5/c1-12-5-2-6(3-7(9)10)13-8(11)4-5/h2,4H,3H2,1H3,(H,9,10) |
InChI Key |
PUODEBFDRWOVMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)OC(=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


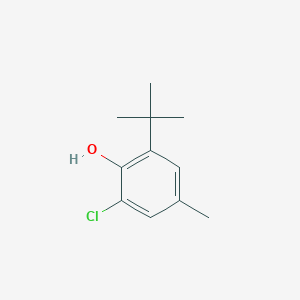
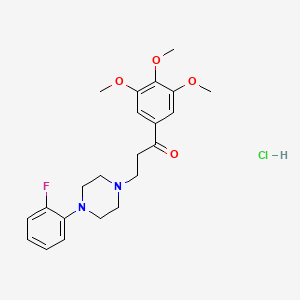


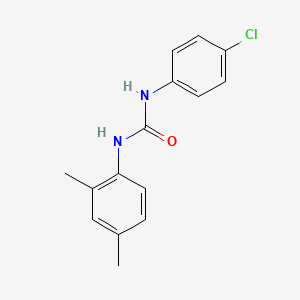
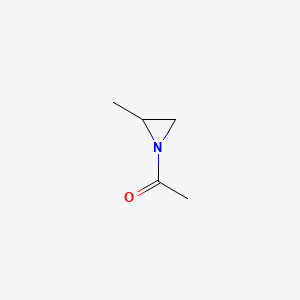
![2-[(1-Chloroethyl)peroxy]-2-methylpropane](/img/structure/B14708350.png)

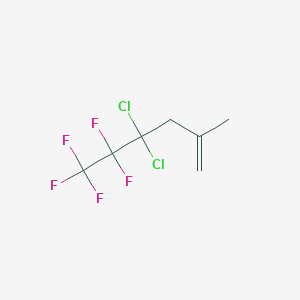

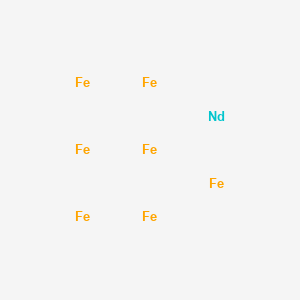

![ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate](/img/structure/B14708395.png)
